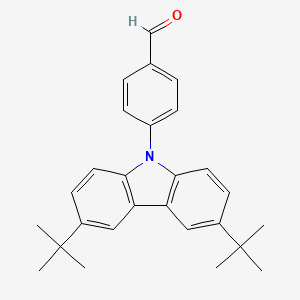
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and as intermediates in organic synthesis. The compound’s structure features a carbazole moiety substituted with tert-butyl groups at positions 3 and 6, and a benzaldehyde group at position 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde typically involves the following steps:
Formation of 3,6-Di-tert-butylcarbazole: This can be achieved by reacting carbazole with tert-butyl chloride in the presence of a strong base such as sodium hydride.
Introduction of the Benzaldehyde Group: The 3,6-Di-tert-butylcarbazole is then reacted with 4-bromobenzaldehyde under palladium-catalyzed coupling conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzoic acid.
Reduction: 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Employed in the development of photochemical sensors and switches due to its photophysical properties.
Intermediates in Organic Synthesis:
Wirkmechanismus
The mechanism of action of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is largely dependent on its application:
In Organic Electronics: The compound acts as a hole-transporting material, facilitating the movement of positive charges within the device.
In Photochemistry: It can undergo photoinduced electron transfer processes, making it useful in the design of photochemical switches and sensors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di-tert-butylcarbazole: Lacks the benzaldehyde group, making it less versatile in certain applications.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Contains an aniline group instead of a benzaldehyde group, which alters its reactivity and applications.
Uniqueness
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)benzaldehyde is unique due to the presence of both the carbazole and benzaldehyde functionalities. This combination allows it to participate in a wider range of chemical reactions and applications compared to its analogs.
Eigenschaften
Molekularformel |
C27H29NO |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
4-(3,6-ditert-butylcarbazol-9-yl)benzaldehyde |
InChI |
InChI=1S/C27H29NO/c1-26(2,3)19-9-13-24-22(15-19)23-16-20(27(4,5)6)10-14-25(23)28(24)21-11-7-18(17-29)8-12-21/h7-17H,1-6H3 |
InChI-Schlüssel |
MKTSBNCITFWYGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


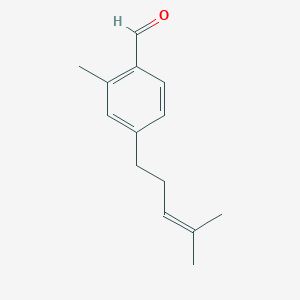
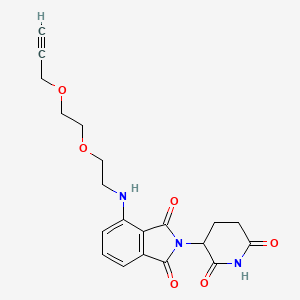
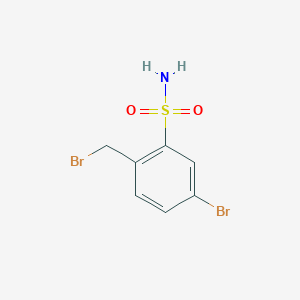

![tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13981968.png)
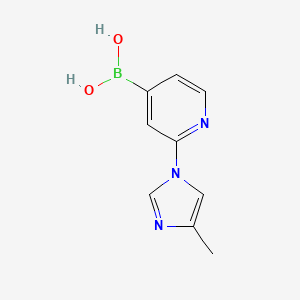
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)

![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
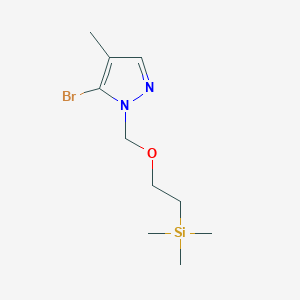

![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)

![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)
